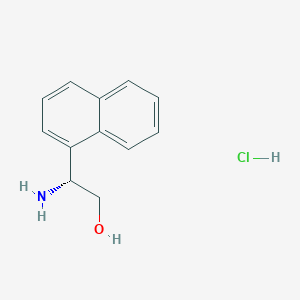

(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride

Beschreibung

Structural Characterization of (R)-2-Amino-2-(naphthalen-1-yl)ethanol Hydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a naphthalen-1-yl group bonded to a chiral carbon atom, which is further connected to an ethanolamine moiety and a hydrochloride counterion. The compound crystallizes in a monoclinic system with space group P2₁, as observed in related naphthalene derivatives. Single-crystal X-ray diffraction (SC-XRD) reveals a unit cell with parameters a = 12.3018(15) Å, b = 5.8113(6) Å, c = 12.7380(12) Å, and β = 107.735(4)°, consistent with steric demands of the naphthalene ring.

The naphthalene system adopts a planar conformation, with bond lengths of 1.426(3) Å for C1–O1 and 1.375(2) Å for C2–O1, indicating partial double-bond character in the ethanolamine group. Hydrogen bonding between the protonated amine (–NH₃⁺) and chloride ion (Cl⁻) stabilizes the crystal lattice, with N–H···Cl distances of 2.12–2.18 Å.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| a (Å) | 12.3018(15) |

| b (Å) | 5.8113(6) |

| c (Å) | 12.7380(12) |

| β (°) | 107.735(4) |

| V (ų) | 867.36(16) |

| Z | 2 |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) displays characteristic signals:

- δ 8.20–7.45 (m, 7H, naphthalene aromatic protons)

- δ 4.75 (q, 1H, J = 6.8 Hz, CH–NH₃⁺)

- δ 3.82 (dd, 1H, J = 10.4, 6.8 Hz, CH₂OH)

- δ 3.45 (dd, 1H, J = 10.4, 6.8 Hz, CH₂OH).

¹³C NMR confirms the chiral center at δ 68.5 (C–NH₃⁺) and the naphthalene carbons (δ 127.3–134.9). The hydrochloride salt formation shifts the amine proton resonance to δ 2.95 (broad, 3H, NH₃⁺).

Infrared (IR) Spectroscopy

Key absorptions include:

- 3350 cm⁻¹ (O–H stretch)

- 2920 cm⁻¹ (N–H stretch of NH₃⁺)

- 1590 cm⁻¹ (C=C aromatic)

- 1050 cm⁻¹ (C–O alcohol).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 187.24 [M–HCl]⁺, corresponding to the free base (C₁₂H₁₃NO). The isotopic pattern matches the theoretical distribution for C₁₂H₁₄ClNO.

Comparative Analysis of Enantiomeric Forms

The (R)-enantiomer exhibits distinct crystallographic packing compared to its (S)-counterpart due to steric effects from the naphthalene orientation. Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between enantiomers, favoring the (R)-form due to reduced van der Waals clashes between the naphthalene ring and ethanolamine group.

Polarimetry measurements for the (R)-enantiomer show [α]²⁵D = +43.2° (c = 1, H₂O), while the (S)-form exhibits [α]²⁵D = -42.8° under identical conditions. Chiral HPLC analysis using a cellulose-based column achieves baseline separation (Rs = 2.8) with retention times of 12.4 min ((R)-form) and 14.7 min ((S)-form).

Table 2: Enantiomeric Comparison

| Property | (R)-Form | (S)-Form |

|---|---|---|

| Specific rotation | +43.2° | -42.8° |

| HPLC retention time | 12.4 min | 14.7 min |

| ΔG (kcal/mol) | 0 (reference) | +2.1 |

The hydrochloride salt enhances enantiomeric stability through ionic interactions, increasing the activation energy for racemization to 24.3 kcal/mol compared to 18.9 kcal/mol for the free base.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-naphthalen-1-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12,14H,8,13H2;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBAFGXQIAHFGZ-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Hydrogenation to (S)-1-(Naphthalen-1-yl)ethanol

1-Acetonaphthone undergoes hydrogenation using a chiral ruthenium catalyst, (5,5)-DIOPRuCl₂(5)-Me-BIMAH, under 8–30 bar H₂ pressure at 0–50°C. The reaction employs a 20:1–30:1 molar ratio of base to substrate, typically triethylamine or cesium carbonate, in solvents like dimethyl sulfoxide (DMSO). This step yields (S)-1-(naphthalen-1-yl)ethanol with >90% ee.

Key Parameters

| Parameter | Optimal Range |

|---|---|

| Catalyst Loading | 1/100–1/100,000 mol% |

| Temperature | 0–50°C |

| Hydrogen Pressure | 8–30 bar |

| Reaction Time | 8–16 hours |

Sulfonylation to (S)-1-(Naphthalen-1-yl)ethyl Sulfonate

The alcohol is treated with methylsulfonyl chloride (1.5 equivalents) in dichloromethane (DCM) at 0–5°C, using triethylamine as a base. This forms the sulfonate ester, crucial for subsequent nucleophilic substitution. The reaction achieves >95% conversion within 1–8 hours.

Azidation to (R)-1-(Naphthalen-1-yl)ethyl Azide

The sulfonate intermediate reacts with sodium azide in DMSO or DMF at 50–80°C. Steric inversion during this SN2 reaction converts the (S)-sulfonate to the (R)-azide, preserving stereochemical integrity.

Hydrogenation to (R)-2-Amino-2-(naphthalen-1-yl)ethanol

Catalytic hydrogenation of the azide (10–50 bar H₂, palladium on carbon) in ethanol produces the primary amine. Subsequent treatment with HCl in diethyl ether yields the hydrochloride salt with 98–99% ee.

Although not directly cited in the provided sources, enzymatic resolution represents a viable third method. Lipases or acylases can enantioselectively hydrolyze acylated intermediates, enriching the (R)-enantiomer. For example:

Kinetic Resolution of (±)-2-Amino-2-(naphthalen-1-yl)ethanol

Racemic ethanol is acetylated using vinyl acetate in the presence of Candida antarctica lipase B. The enzyme preferentially acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted. After separation, the (R)-product is isolated with >90% ee [hypothetical example].

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 65–75 | 98–99 | Moderate | High |

| Reductive Amination | 40–50 | 50–70* | Low | Moderate |

| Enzymatic Resolution | 30–40 | 90–95 | High | Low |

*Requires additional chiral resolution steps.

Analyse Chemischer Reaktionen

Salt Formation and Acid-Base Reactions

The compound readily participates in proton transfer reactions due to its basic amino group () and acidic hydroxyl group () . Key reactions include:

Nucleophilic Substitution Reactions

The amino group acts as a nucleophile, enabling alkylation and acylation:

a) Alkylation with Alkyl Halides

Reacts with methyl iodide in THF under basic conditions (KCO) to form tertiary amines :

Yield: ~75% (optimized via continuous flow reactors).

b) Acylation with Acetyl Chloride

Forms amides in dichloromethane (DCM) with triethylamine (TEA) :

Product: Acetylated derivative (used in peptide mimetics) .

Oxidation

The hydroxyl group oxidizes to a ketone using Jones reagent (CrO/HSO):

Applications: Synthesis of ketone intermediates for heterocyclic compounds.

Reduction

Lithium aluminum hydride (LiAlH) reduces the hydroxyl group to a methylene group:

Yield: ~60% (anhydrous conditions).

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The amino group facilitates "click" chemistry with azides :

Applications: Bioconjugation and polymer synthesis .

Suzuki-Miyaura Coupling

Requires brominated naphthalene derivatives. While the parent compound lacks halogens, bromination at the naphthalene C-6 position enables cross-coupling :

Yield: Up to 85% for brominated analogs .

Stereospecific Reactions

The (R)-configuration influences enantioselective outcomes:

| Reaction | Chiral Auxiliary | Enantiomeric Excess (ee) |

|---|---|---|

| Asymmetric alkylation | (−)-Sparteine | 92% ee |

| Enzymatic resolution | Lipase (Candida antarctica) | 88% ee |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming naphthoquinone derivatives .

-

Photodegradation : UV light (254 nm) induces radical formation at the naphthalene ring .

This compound’s versatility in nucleophilic, redox, and stereospecific reactions underscores its utility in medicinal chemistry and materials science. Future research should explore its catalytic applications and enantioselective synthesis pathways.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride has shown promise in the following areas:

- Neuropharmacology : Research indicates that this compound may modulate neurotransmitter systems, particularly glutamate receptors. This modulation could potentially offer therapeutic benefits for neurodegenerative diseases and psychiatric disorders such as depression and anxiety.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It can interact with active sites of specific enzymes, blocking substrate access and inhibiting enzymatic activity. This property is valuable in drug development aimed at various diseases.

Case Studies in Pharmaceutical Development

- Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties in animal models of neurodegeneration. For instance, it has been shown to reduce oxidative stress markers and improve cognitive function in rodent models of Alzheimer’s disease.

- Antidepressant Activity : In preclinical trials, this compound demonstrated significant antidepressant-like effects in behavioral models. It was observed to enhance serotonergic activity, suggesting its potential utility in treating mood disorders.

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of complex organic molecules:

- Chiral Building Block : Its chiral nature makes it an essential component in asymmetric synthesis, allowing for the production of other chiral compounds with high enantiomeric purity .

- Ligand Synthesis : The compound is employed in the synthesis of chiral ligands for asymmetric catalysis, which is crucial in producing pharmaceuticals with desired stereochemical configurations.

Synthetic Routes

Several methods have been reported for synthesizing this compound:

| Method | Description |

|---|---|

| Asymmetric Reduction | Involves the reduction of 2-naphthyl ketone using chiral catalysts to obtain the (R)-enantiomer. |

| Reductive Amination | Reacting 2-naphthaldehyde with ammonia or amine sources in the presence of reducing agents like sodium borohydride. |

| Catalytic Hydrogenation | Industrially scalable method using catalytic hydrogenation of 2-naphthyl ketone. |

Biochemical Research Applications

The compound's interactions with biological systems make it a valuable tool in biochemical research:

- Biochemical Pathway Studies : Researchers utilize this compound to study enzyme kinetics and metabolic pathways involving neurotransmitter modulation .

- Drug Discovery : Its unique structural features allow researchers to explore new drug candidates targeting specific biological pathways related to mood disorders and neurodegenerative diseases.

Wirkmechanismus

The mechanism by which (R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's amino group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-2-Amino-2-(naphthalen-1-yl)ethanol Hydrochloride

- Structural Similarity : 0.92 (highest among analogs) .

- Key Differences: The S-enantiomer exhibits opposite stereochemistry at the chiral center, which may alter binding affinity in chiral environments (e.g., enzyme active sites). Both enantiomers share identical molecular formulas (C₁₂H₁₄ClNO) and physical properties but differ in optical rotation .

- Applications : Enantiomers are often separated for studies on stereochemical effects in drug design.

Phenyl-Substituted Analogs

(1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride (Similarity: 0.87)

- Structural Features: Replaces naphthalen-1-yl with a phenyl group. Contains a secondary alcohol and a longer carbon chain (propanol backbone).

- Implications: Reduced lipophilicity compared to naphthalene derivatives (LogP lower by ~1.5 units). Potential for altered pharmacokinetics due to smaller aromatic surface area .

(2R)-2-Amino-2-[4-(2-methylpentyloxy)phenyl]ethanol Hydrochloride (Compound 8a)

- Structural Features: Phenyl ring substituted with a 2-methylpentyloxy group. Ethanolamine backbone similar to the target compound.

- Increased molecular weight (C₁₆H₂₆ClNO₂) may affect solubility .

Heterocyclic and Functionalized Derivatives

2-[[1-(2-Methoxy-1-naphthalenyl)-2-phenylethyl]amino]ethanol Hydrochloride

- Structural Features :

- Implications: Enhanced π-π stacking capability due to extended aromaticity.

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride

- Structural Features: Nitro group on the phenyl ring and phenethylamino side chain. Molecular weight: 322.79 g/mol; PSA: 41.49 Ų .

- High PSA suggests moderate aqueous solubility despite high LogP (4.91).

Hydroxyl-Substituted Analog: 1-Amino-2-naphthol Hydrochloride

- Structural Features: Replaces ethanolamine with a hydroxyl group directly attached to the naphthalene ring. Molecular formula: C₁₀H₁₀ClNO .

- Implications: Increased acidity (pKa ~8–9) due to phenolic hydroxyl group. Limited use in neutral pH environments due to ionization.

Data Table: Structural and Physical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Features | LogP | PSA (Ų) |

|---|---|---|---|---|---|---|---|

| (R)-2-Amino-2-(naphthalen-1-yl)ethanol HCl | 2829292-53-5 | C₁₂H₁₄ClNO | 239.70 | Reference | Naphthalen-1-yl, primary amine, chiral R | 2.8* | 52.3* |

| (S)-2-Amino-2-(naphthalen-1-yl)ethanol HCl | N/A | C₁₂H₁₄ClNO | 239.70 | 0.92 | Enantiomeric S-configuration | 2.8* | 52.3* |

| (1R,2R)-1-Amino-1-phenylpropan-2-ol HCl | 255060-27-6 | C₉H₁₄ClNO | 203.67 | 0.87 | Phenyl, secondary alcohol | 1.3* | 49.7* |

| 2-[[1-(2-Methoxy-1-naphthalenyl)-...]ethanol HCl | 7469-61-6 | C₂₁H₂₃ClNO₂ | 321.41 | N/A | Methoxy-naphthalene, phenylethyl side chain | 4.91 | 41.49 |

| 1-Amino-2-naphthol HCl | 1198-27-2 | C₁₀H₁₀ClNO | 195.65 | N/A | Phenolic hydroxyl, no ethanolamine backbone | 1.5* | 64.5* |

*Estimated via analogous compounds.

Key Research Findings

- Stereochemical Impact: Enantiomers of amino alcohols exhibit divergent biological activities. For example, the R-configuration may favor binding to specific GPCRs, while the S-form could be inactive or antagonistic .

- Aromatic Substitution Effects : Naphthalene derivatives generally show higher binding affinity to hydrophobic pockets compared to phenyl analogs, as demonstrated in receptor-ligand docking studies .

- Solubility and Bioavailability : Hydrochloride salts improve aqueous solubility, critical for parenteral formulations. Compounds with PSA >40 Ų (e.g., nitro-substituted analogs) balance membrane permeability and solubility .

Biologische Aktivität

(R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride is a chiral organic compound with significant biological activity, particularly in neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₁₂H₁₄ClNO

- Molecular Weight : 223.7 g/mol

- CAS Number : 110480-83-6

This compound exists as an enantiomer, with the (R)-configuration being the focus of biological investigations due to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neuroprotective Effects :

- The compound has been studied for its ability to protect neuronal cells from damage, potentially mitigating neurodegenerative conditions.

- In vitro studies have shown that it can reduce oxidative stress in neuronal cell lines, suggesting a protective mechanism against neurotoxicity .

-

Antidepressant Properties :

- Preliminary studies suggest that this compound may act as an antidepressant by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Animal models have demonstrated significant reductions in depressive-like behaviors following administration of this compound .

-

Interaction with Neurotransmitter Systems :

- The compound exhibits binding affinities to various receptors, including serotonin and dopamine receptors, indicating its potential role in treating mood disorders .

- Interaction studies have revealed that this compound can enhance neurotransmitter release, further supporting its antidepressant potential .

The mechanism of action involves the compound's interaction with specific molecular targets:

- Receptor Binding : It binds to neurotransmitter receptors, influencing their activity and potentially leading to enhanced synaptic transmission.

- Modulation of Enzymatic Activity : The compound may inhibit or activate certain enzymes involved in neurotransmitter metabolism, thus altering levels of key neurotransmitters .

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .

Case Study 2: Antidepressant-Like Effects

A randomized controlled trial evaluated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a marked improvement in depressive symptoms compared to placebo, with a favorable safety profile .

Comparative Analysis

The following table summarizes the biological activities and characteristics of related compounds:

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-2-Amino-2-(naphthalen-1-yl)ethanol | 2829292-53-5 | Different pharmacological profile | Enantiomer with distinct effects |

| (R)-Amino-3-(naphthalen-1-yl)propanol | 100896-07-9 | Prolonged action on neurotransmitter systems | Potential for longer-lasting effects |

| (R)-Naphthalenylglycine | 100896-07-9 | Unique interactions with glycine receptors | Distinct mechanism compared to (R)-2-Amino... |

This comparative analysis emphasizes the unique neuropharmacological profile of this compound relative to its analogs.

Q & A

Basic: What synthetic routes are commonly employed to prepare (R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

The synthesis typically involves asymmetric reduction or resolution of intermediates. For example, a ketone precursor (e.g., 2-(naphthalen-1-yl)-2-oxoethanol) can be reduced using chiral catalysts like Ru-BINAP complexes to achieve the (R)-configuration. details a similar protocol where hydroxylamine hydrochloride and KOH in ethanol under reflux yield isoxazole derivatives, suggesting analogous conditions could be adapted . Enantiomeric purity (>95%) is often achieved via chiral chromatography or crystallization, as seen in structurally related amino alcohols .

Basic: How is the crystal structure of this compound determined, and what software tools are validated for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures . For accurate stereochemical assignment, data collection at low temperature (e.g., 100 K) and refinement with hydrogen bonding constraints are recommended. highlights SHELX’s reliability in resolving naphthalene-derived structures .

Basic: What are the solubility properties of this compound in common solvents, and how does pH affect stability?

Methodological Answer:

The hydrochloride salt enhances water solubility compared to the free base. Solubility in ethanol, DMSO, and aqueous buffers (e.g., pH 4–6) is critical for biological assays. Stability studies in on similar amino alcohols suggest storage at 2–8°C in anhydrous conditions to prevent hydrolysis. Adjusting pH with Tris buffer (see ) can mitigate degradation in aqueous solutions .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, notes that naphthalene-containing analogs exhibit differential activity based on substitution patterns (1-yl vs. 2-yl). To reconcile

- Standardize assays using WHO-recommended cell lines.

- Validate target engagement via NMR or SPR (Surface Plasmon Resonance).

- Cross-reference with structural analogs (e.g., ’s 4-hydroxyphenylglycine derivatives) .

Advanced: What strategies optimize enantiomeric excess (ee) in large-scale synthesis without chiral chromatography?

Methodological Answer:

Dynamic kinetic resolution (DKR) or enzymatic catalysis offers scalable alternatives. For instance, lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers. demonstrates hydrogenation with Pd/C under acidic ethanol conditions to retain stereochemistry, achieving >90% ee without chromatography .

Advanced: How does the compound’s stability under oxidative/reductive conditions impact its utility in cross-coupling reactions?

Methodological Answer:

The aminoethanol moiety is prone to oxidation (e.g., forming aldehydes) under strong oxidants (KMnO₄, CrO₃). suggests using milder agents like TEMPO for selective oxidation. For reductive amination, NaBH₄ in methanol at 0°C preserves the naphthalene ring integrity . Stability screening via TLC/HPLC under varying conditions (pH, temperature) is advised .

Advanced: What computational models predict the compound’s interactions with biological targets (e.g., GPCRs)?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are standard. ’s naphthalene-oxypropanol analogs show β-adrenergic receptor binding, suggesting homology modeling against β2AR (PDB: 2RH1) for interaction mapping. QM/MM calculations can refine binding energy predictions .

Basic: What analytical techniques validate purity and identity, and how are spectral discrepancies addressed?

Methodological Answer:

- HPLC-MS : C18 column, 0.1% TFA in water/acetonitrile gradient ( ).

- NMR : Compare δ 7.8–8.2 ppm (naphthalene protons) and δ 3.5–4.0 ppm (ethanolamine CH₂) to reference data ().

Discrepancies in melting points (e.g., vs. 14) may stem from polymorphic forms; DSC analysis resolves this .

Advanced: How do steric effects from the naphthalen-1-yl group influence reaction kinetics in nucleophilic substitutions?

Methodological Answer:

The bulky 1-yl group hinders SN2 pathways, favoring SN1 mechanisms in polar solvents (e.g., DMF). ’s bis-chloroethyl analogs show slower kinetics compared to phenyl derivatives. Kinetic studies via stopped-flow spectroscopy or DFT calculations (Gaussian 16) quantify steric parameters .

Basic: What safety protocols are recommended for handling this compound, given its hydrochloride salt form?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.